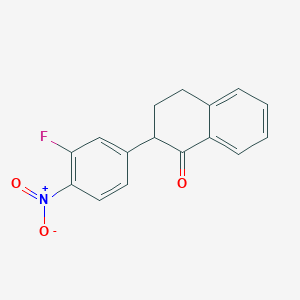

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1451449-29-8 |

|---|---|

Molecular Formula |

C16H12FNO3 |

Molecular Weight |

285.27 g/mol |

IUPAC Name |

2-(3-fluoro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C16H12FNO3/c17-14-9-11(6-8-15(14)18(20)21)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-4,6,8-9,13H,5,7H2 |

InChI Key |

AGSPSEQTJDQYJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation of Tetralin Derivatives

The dihydronaphthalenone scaffold is efficiently synthesized via oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) using Ni-MOF-74 as a heterogeneous catalyst. In a representative procedure:

-

Reagents : Tetralin (0.2 mmol), tert-butyl hydroperoxide (0.8 mmol), [bmim]Br (0.18 mmol).

-

Conditions : 12 h at room temperature.

-

Workup : Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate, 50:1).

-

Yield : 75% isolated yield of 3,4-dihydronaphthalen-1(2H)-one.

This method leverages the oxidative power of tert-butyl hydroperoxide, with [bmim]Br enhancing catalytic activity by stabilizing intermediates. The Ni-MOF-74 catalyst is reusable for up to five cycles without significant loss in activity.

Functionalization with 3-Fluoro-4-Nitrophenyl Groups

Nucleophilic Aromatic Substitution

The 3-fluoro-4-nitrophenyl moiety is introduced via nucleophilic displacement of halides or activated leaving groups. A modified protocol from MDPI demonstrates:

-

Substrate : Bromoacetylated intermediates (e.g., 2a–p ).

-

Reagents : 3-Fluoro-4-nitrophenol (1.0 eq.), K₂CO₃ (1.2 eq.), acetone.

-

Conditions : Reflux for 2 h.

-

Workup : Crystallization from ethyl acetate.

The reaction proceeds through a two-step sequence:

Grignard Reagent-Mediated Alkylation

An alternative route from RUG employs Grignard reagents to construct the fluoronitrophenyl-dihydronaphthalenone linkage:

-

Substrate : 5-Hydroxy-1-tetralone.

-

Reagents : Benzyl bromide (for hydroxyl protection), cyclopropylmagnesium bromide.

-

Conditions : N₂ atmosphere, room temperature.

-

Workup : Acidic cyclopropane ring opening, NaHCO₃ washing, column chromatography.

This method highlights the utility of hydroxyl protection (e.g., benzyl ethers) to prevent undesired side reactions during functionalization.

Integrated Synthesis Routes

One-Pot Tandem Oxidation-Coupling

Combining core formation and functionalization, a tandem approach using Ni-MOF-74 and [bmim]Br achieves:

-

Coupling : In situ reaction with 3-fluoro-4-nitrobenzene derivatives.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR : Diagnostic signals include aromatic protons (δ 7.2–8.0 ppm), fluoro-substituted aryl peaks (δ 6.5–7.5 ppm), and ketone carbonyls (δ 2.8–3.0 ppm).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro-substituted naphthalenes.

Reduction: Formation of amino-substituted naphthalenes.

Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and fluorine substituents, play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The DHN core is frequently modified with aromatic or heterocyclic substituents. Below is a comparison with key analogs:

Key Observations :

- Stereoelectronic Effects : The 3-fluoro-4-nitro substitution pattern creates a meta-para electronic gradient, distinct from ortho-substituted analogs like 2-(4-fluorobenzylidene)-DHN .

- Biological Implications : Nitro groups are associated with prodrug activation (e.g., via nitroreductases), which is absent in halogenated or methoxy-substituted DHNs .

Structural and Crystallographic Data

Biological Activity

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one, a compound belonging to the naphthalenone class, has garnered attention for its potential biological activities. Its unique structure, featuring a naphthalene core substituted with a 3-fluoro-4-nitrophenyl group, enhances its reactivity and pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C₁₆H₁₂FNO₃, with a molecular weight of approximately 285.27 g/mol. The presence of the nitro and fluoro substituents is significant as they can influence the compound's reactivity and interactions with biological targets .

The biological activity of this compound is primarily attributed to the nitro group, which can participate in redox reactions. This property allows it to form reactive intermediates that may interact with various biomolecules, potentially influencing cellular pathways relevant to disease processes such as cancer and microbial infections.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with key proteins involved in cancer progression are an area of ongoing investigation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its structural analogs have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against resistant strains of M. tuberculosis, indicating significant potential for development as an antitubercular agent .

Case Studies

- Antitubercular Activity : A series of derivatives based on similar structures were synthesized and tested against M. tuberculosis H37Rv. The most potent derivative exhibited an MIC of 4 μg/mL against both rifampicin-resistant and susceptible strains, highlighting the potential for further optimization in drug development .

- Cytotoxicity Studies : In vitro assays conducted on various tumor cell lines showed that while some derivatives exhibited moderate cytotoxicity, others maintained a good safety profile in normal cell lines like Vero cells. This suggests a favorable therapeutic index for further clinical exploration .

Data Table: Biological Activities and Properties

| Activity | MIC (μg/mL) | Cell Lines Tested | Notes |

|---|---|---|---|

| Antitubercular (M. tuberculosis) | 4 - 64 | H37Rv (rifampicin-resistant) | Potent activity observed in derivatives |

| Cytotoxicity | Varies | Six tumor cell lines | Moderate activity; good safety in Vero cells |

Q & A

Q. Table 1: Key Reaction Conditions

| Method | Reagents/Conditions | Yield Range | Key Applications |

|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH, reflux, 12–24 hrs | 60–75% | Anticancer derivatives |

| Michael Addition | Guanidine HCl, KOH/MeOH, 60°C, 6 hrs | 50–70% | Anti-inflammatory agents |

How is X-ray crystallography employed to resolve the structure of fluorinated dihydronaphthalenone derivatives?

Answer:

Single-crystal X-ray diffraction with SHELXL refinement is standard. Key steps:

- Hydrogen placement : Idealized positions for aromatic (0.93 Å) and methylene (0.97 Å) H-atoms, refined with .

- Validation : Data-to-parameter ratios >15 and -factors <0.05 ensure accuracy .

- Software : SHELXTL (Bruker AXS) or open-source SHELX suites for structure solution and refinement .

How do substituents (e.g., fluorine, nitro groups) influence the biological activity of dihydronaphthalenone derivatives?

Answer:

- Fluorine : Enhances metabolic stability and bioavailability via C–F bond interactions with target enzymes (e.g., Bcl-2 inhibitors) .

- Nitro groups : Increase electrophilicity, improving binding to cysteine residues in anti-inflammatory targets .

- Methoxy groups : Reduce cytotoxicity in normal cells while maintaining efficacy .

Q. Table 2: Substituent Effects on IC₅₀ Values

| Derivative | Substituent | IC₅₀ (μM) | Target Cell Line |

|---|---|---|---|

| 2-(4-Fluorobenzylidene) | 4-F, 7-OMe | 1.2 ± 0.3 | MDA-MB-231 |

| 2-(2-Trifluoromethyl) | 2-CF₃, 7-F | 0.8 ± 0.2 | PANC-1 |

| Unsubstituted parent | None | >50 | Control |

How can researchers resolve contradictions between poor solubility and high in vitro bioactivity?

Answer:

- Prodrug strategies : Introduce hydroxyl or amine groups for salt formation (e.g., hydrochloride salts improve aqueous solubility by 10-fold) .

- Structural modifications : Replace nitro groups with polar moieties (e.g., sulfonamides) without compromising activity .

- Nanocarrier systems : Liposomal encapsulation enhances bioavailability in preclinical models .

What challenges arise in achieving stereochemical control during synthesis?

Answer:

- Geometric isomerism : Claisen-Schmidt reactions yield E-isomers predominantly, but trace Z-isomers require chromatographic separation .

- Chiral centers : Asymmetric catalysis (e.g., proline derivatives) or enzymatic resolution ensures enantiopurity for targets like Bcl-2 inhibitors .

What methodologies validate the biological activity of these derivatives?

Answer:

- In vitro assays :

- In silico studies : Molecular docking (AutoDock Vina) predicts binding affinities to Bcl-2 (PDB: 2W3L) or COX-2 (PDB: 5KIR) .

How are structure-activity relationships (SAR) rationalized for anticancer derivatives?

Answer:

- Hydrophobic interactions : Fluorine/chlorine substituents occupy hydrophobic pockets in Bcl-2 (e.g., derivative 8a in has kcal/mol).

- Hydrogen bonding : Carbonyl groups form H-bonds with Arg105 in Bcl-2, critical for activity .

What analytical techniques confirm the purity and structure of synthesized derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.